molecular formula C19H20FN5O3S B6439895 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzenesulfonyl)pyrrolidine CAS No. 2549003-19-0

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzenesulfonyl)pyrrolidine

Cat. No. B6439895
CAS RN: 2549003-19-0
M. Wt: 417.5 g/mol
InChI Key: MOQSHBYAKRDLKJ-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It’s part of a series of derivatives that have been proposed as bromodomain inhibitors with micromolar IC50 values . These compounds are being actively researched for their potential in treating various diseases, including cancers .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b][1,3,4]thiadiazine derivatives, which are structurally similar to the compound , has been described in the literature . The process involves the cyclocondensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile, and 3-alkyl .


Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple heterocyclic rings. The [1,2,4]triazolo[4,3-b]pyridazine core is a five-membered ring containing two carbon atoms and three nitrogen atoms . The compound also contains a pyrrolidine ring and a benzene ring, both of which are substituted .

Mechanism of Action

Target of Action

The compound “3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzenesulfonyl)pyrrolidine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

Compounds with a similar structure have been found to interact with their target enzymes by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, leading to the observed pharmacological effects .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific enzyme targets it interacts with. For example, if the compound targets carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body . If it targets cholinesterase, it could influence neurotransmission .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied in silico . These studies can provide insights into the compound’s potential bioavailability, half-life, and routes of excretion.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, inhibition of an enzyme could lead to decreased production of a certain metabolite, which could in turn affect cellular processes regulated by that metabolite .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s ability to form hydrogen bonds with its targets could be affected by the pH of the environment . Additionally, the compound’s stability could be influenced by temperature and the presence of other reactive molecules .

Future Directions

The compound is part of a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives that are being actively researched as potential bromodomain inhibitors . Future research may focus on optimizing the potency and selectivity of these inhibitors, as well as investigating their efficacy in preclinical and clinical studies.

properties

IUPAC Name

3-cyclopropyl-6-[[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S/c20-15-3-1-2-4-16(15)29(26,27)24-10-9-13(11-24)12-28-18-8-7-17-21-22-19(14-5-6-14)25(17)23-18/h1-4,7-8,13-14H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQSHBYAKRDLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzenesulfonyl)pyrrolidine

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